2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 2-chloro group and a 1-methyl-1H-pyrazol-4-yl moiety linked through a 1,2,4-oxadiazole ring
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it may interfere with the life cycle of the leishmania and plasmodium parasites .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities, suggesting that they may lead to the death or inhibition of the leishmania and plasmodium parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps. One common approach includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 1-methyl-1H-pyrazol-4-yl group: This step often involves the use of a coupling reagent to attach the pyrazole moiety to the oxadiazole ring.
Chlorination of the benzamide: The final step involves the chlorination of the benzamide core, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The benzamide core can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Scientific Research Applications
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways and mechanisms in which it is involved.
Pharmaceutical Research: It can serve as a lead compound for the development of new therapeutic agents.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Hydrazine-coupled pyrazole derivatives
Uniqueness
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both the 1,2,4-oxadiazole and 1-methyl-1H-pyrazol-4-yl moieties. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-20-8-9(6-17-20)13-18-12(22-19-13)7-16-14(21)10-4-2-3-5-11(10)15/h2-6,8H,7H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJYYWSWVYGCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.